(3-Cyano-5-hydroxyphenyl)boronic acid is an organoboron compound recognized for its significance in organic synthesis and medicinal chemistry. It features a boronic acid functional group, which is pivotal in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound has garnered attention due to its potential applications in drug development and materials science.
The compound's molecular formula is , with a molecular weight of approximately 162.94 g/mol. It is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. The compound is available from various chemical suppliers, including BenchChem and Sigma-Aldrich, indicating its relevance in research and industrial applications .
The synthesis of (3-Cyano-5-hydroxyphenyl)boronic acid typically involves several well-established methods:
The molecular structure of (3-Cyano-5-hydroxyphenyl)boronic acid can be represented as follows:
B(C1=CC(=C(C=C1)O)C#N)(O)O
InChI=1S/C7H6BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
This structure indicates that the compound consists of a phenolic ring substituted with a cyano group and a boronic acid functional group.
The compound's properties are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.94 g/mol |
Boiling Point | Not available |
Purity | Typically ≥ 95% |
(3-Cyano-5-hydroxyphenyl)boronic acid participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3-Cyano-5-hydroxyphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles through its boron atom. This property makes it useful in enzyme inhibition and as a sensor for biomolecules.
The interaction typically proceeds via:
Relevant data include:
(3-Cyano-5-hydroxyphenyl)boronic acid has several notable applications:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: